molecular formula C13H25N3O2 B14789650 N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide

Katalognummer: B14789650
Molekulargewicht: 255.36 g/mol
InChI-Schlüssel: QYWOHGLVGQKNIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Vorbereitungsmethoden

The synthesis of N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide involves several steps. One common synthetic route includes the reaction of piperidine derivatives with acylating agents under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The product is then purified using chromatographic techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and purification processes .

Analyse Chemischer Reaktionen

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide has various scientific research applications:

Wirkmechanismus

The mechanism of action of N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide can be compared with other piperidine derivatives, such as:

Eigenschaften

Molekularformel

C13H25N3O2

Molekulargewicht

255.36 g/mol

IUPAC-Name

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)12-6-5-7-15(8-12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3

InChI-Schlüssel

QYWOHGLVGQKNIC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C1CCCN(C1)C(=O)C(C)N)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.